molecular formula C12H15NO2 B13487645 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione CAS No. 41070-32-0

4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione

Cat. No.: B13487645
CAS No.: 41070-32-0
M. Wt: 205.25 g/mol
InChI Key: BTUHIPWWFKHIOP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C12H15NO2. It is a derivative of pentane-1,3-dione, where the 4,4-dimethyl group and a pyridin-2-yl group are attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 2-(bromomethyl)pyridine with 4,4-dimethyl-1,3-pentanedione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the diketone to corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form complexes that catalyze various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
  • 4,4-Dimethyl-1-(pyridin-4-yl)pentane-1,3-dione
  • 4,4-Dimethyl-1-(pyridin-2-yl)pentane-1,3-dione

Uniqueness

This compound is unique due to the specific positioning of the pyridinyl group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .

Properties

CAS No.

41070-32-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4,4-dimethyl-1-pyridin-2-ylpentane-1,3-dione

InChI

InChI=1S/C12H15NO2/c1-12(2,3)11(15)8-10(14)9-6-4-5-7-13-9/h4-7H,8H2,1-3H3

InChI Key

BTUHIPWWFKHIOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC=CC=N1

Origin of Product

United States

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